molecular formula C18H24N2O3 B2378768 N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide CAS No. 923223-90-9

N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide

Katalognummer B2378768
CAS-Nummer: 923223-90-9
Molekulargewicht: 316.401
InChI-Schlüssel: DITHSCSSKMJMNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide, commonly known as CCPA, is a synthetic compound that has been extensively studied in scientific research. It is a selective agonist of the A1 adenosine receptor, a G protein-coupled receptor that plays a crucial role in regulating various physiological processes. CCPA has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, neurological disorders, and cancer.

Wirkmechanismus

CCPA exerts its effects by selectively activating the A1 adenosine receptor, which is widely expressed in various tissues and organs. Activation of this receptor leads to a cascade of intracellular signaling events, including the inhibition of adenylate cyclase and the activation of potassium channels. This results in a decrease in intracellular cAMP levels and hyperpolarization of the cell membrane, leading to various physiological effects.
Biochemical and Physiological Effects:
CCPA has been shown to have various biochemical and physiological effects, including reducing myocardial ischemia-reperfusion injury, improving cardiac function, reducing neuroinflammation, and inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its cardioprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CCPA for lab experiments is its high selectivity for the A1 adenosine receptor, which allows for more precise and specific investigations of the receptor's function. However, one of the limitations of CCPA is its relatively low potency compared to other A1 adenosine receptor agonists, which may require higher concentrations for certain experiments.

Zukünftige Richtungen

There are several future directions for research on CCPA, including investigating its potential therapeutic applications in the treatment of cardiovascular diseases, neurological disorders, and cancer. Further studies are also needed to elucidate the molecular mechanisms underlying its effects and to optimize its pharmacological properties. Additionally, the development of more potent and selective A1 adenosine receptor agonists may offer new opportunities for drug discovery and development.

Synthesemethoden

CCPA can be synthesized using a multi-step process, starting with the reaction of 1-cyanocyclohexane with 2-bromoanisole to yield 1-cyanocyclohexyl 2-methoxyphenyl ketone. This intermediate is then reacted with chloroacetyl chloride and propyl alcohol to give CCPA.

Wissenschaftliche Forschungsanwendungen

CCPA has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function. CCPA has also been investigated as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease, as it has been shown to improve cognitive function and reduce neuroinflammation. In addition, CCPA has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells.

Eigenschaften

IUPAC Name

N-(1-cyanocyclohexyl)-2-(2-propoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-2-12-22-15-8-4-5-9-16(15)23-13-17(21)20-18(14-19)10-6-3-7-11-18/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITHSCSSKMJMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1OCC(=O)NC2(CCCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.